molecular formula C9H9N3 B11767870 1-Phenyl-1h-imidazol-5-amine

1-Phenyl-1h-imidazol-5-amine

Cat. No.: B11767870
M. Wt: 159.19 g/mol
InChI Key: QJMPNMOTCGWLDY-UHFFFAOYSA-N
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Description

1-Phenyl-1h-imidazol-5-amine is a heterocyclic compound that features an imidazole ring substituted with a phenyl group at the 1-position and an amine group at the 5-position. Imidazoles are known for their diverse biological activities and are integral to many pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-1h-imidazol-5-amine can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method is mild and allows for the inclusion of various functional groups . Another method involves the use of protective benzyl groups, followed by hydrolysis and heterocyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1h-imidazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

1-Phenyl-1h-imidazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Phenyl-1h-imidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

1-Phenyl-1h-imidazol-5-amine can be compared with other imidazole derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

3-phenylimidazol-4-amine

InChI

InChI=1S/C9H9N3/c10-9-6-11-7-12(9)8-4-2-1-3-5-8/h1-7H,10H2

InChI Key

QJMPNMOTCGWLDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=NC=C2N

Origin of Product

United States

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